

HATU structure and properties

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An In-depth Technical Guide to **HATU**: Structure, Properties, and Core Applications

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely adopted coupling reagent in organic and peptide synthesis.[1][2] First reported by Louis A. Carpino in 1993, **HATU** has become a cornerstone in the construction of amide bonds due to its rapid reaction kinetics, high coupling efficiency, and notable ability to suppress racemization, even with sterically hindered amino acids.[1][3][4] This technical guide provides a comprehensive overview of **HATU**'s structure, properties, mechanism of action, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] While initially believed to be a uronium salt (O-form), X-ray crystallography and NMR studies later confirmed its structure as the guanidinium N-oxide isomer (N-form), which is less reactive but more stable.[3][6] The presence of the 7-azabenzotriazole moiety is crucial to its enhanced reactivity compared to analogous reagents like HBTU.[7]

Below is a schematic representation of the **HATU** structure.

Caption: Chemical structure of **HATU**.

Quantitative physicochemical properties of **HATU** are summarized in the table below.



Table 1: Physicochemical Properties of HATU

Property	Value	References
CAS Number	148893-10-1	[8][9][10]
Molecular Formula	C10H15F6N6OP	[8][9][10]
Molecular Weight	380.23 g/mol	[3][6][10]
Appearance	White to off-white crystalline solid/powder	[3][4][8]
Melting Point	183-188 °C (decomposes)	[11]
Solubility	Soluble in DMF, DMSO, ACN. Insoluble in water.	[4][8][11]

| Storage | Store in a cool (2-8°C), dry, tightly closed container away from light and moisture. | [8][11][12] |

Mechanism of Action: Amide Bond Formation

The efficacy of **HATU** stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3][5][13] This two-stage process is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][14][15]

The reaction cascade proceeds as follows:

- Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[14]
 [15]
- Activation: The carboxylate anion attacks the electrophilic carbon of the HATU reagent, forming an unstable O-acyl(tetramethyl)isouronium intermediate and releasing the HOAt anion.[3]



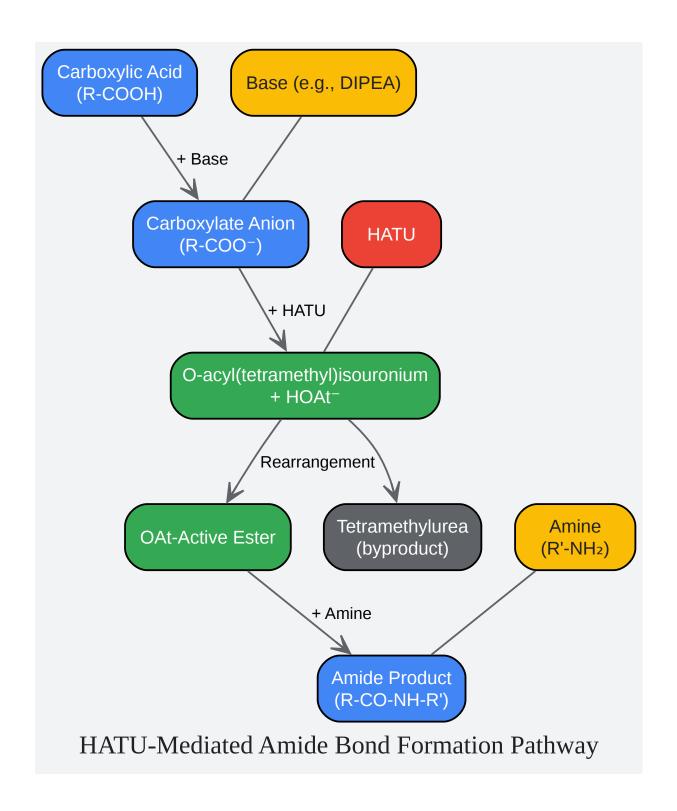




- Active Ester Formation: The HOAt anion rapidly attacks the intermediate, yielding the key
 OAt-active ester and liberating tetramethylurea as a byproduct.[3][13]
- Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[13]

The pyridine nitrogen atom in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and enhances coupling efficiency.[3]





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Caption: Mechanism of **HATU**-mediated peptide bond formation.



Quantitative Data on Performance

HATU is renowned for its high yields and rapid reaction times, particularly in challenging coupling scenarios. Its performance makes it superior to many other coupling reagents, especially for sterically hindered amino acids or sequences prone to racemization.[7][16][17]

Table 2: Comparative Coupling Efficiency of HATU

Coupling Scenario	Reagent System	Reaction Time	Yield	Purity	Reference
Standard Coupling	HATU/DIPE A	30-60 min	>95%	>95%	[1]
Phe-Val-tLeu	HATU/DIPEA	1 h	93%	>99%	[1]
Sterically Hindered (e.g., Aib)	HATU/DIPEA	2-4 h	High	High	[1]
Racemization -prone	HATU/collidin e	1-2 h	High	High, low epimerization	[1]

| Difficult Sequence PR(81-99) | HATU/DIPEA | 5 min/cycle | 97.9% (avg. coupling) | - |[18] |

Experimental Protocols

The following are generalized protocols for the use of **HATU** in both solid-phase and solution-phase synthesis. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using **HATU**.[1][14]

Materials:

· Resin with N-terminal deprotected peptide

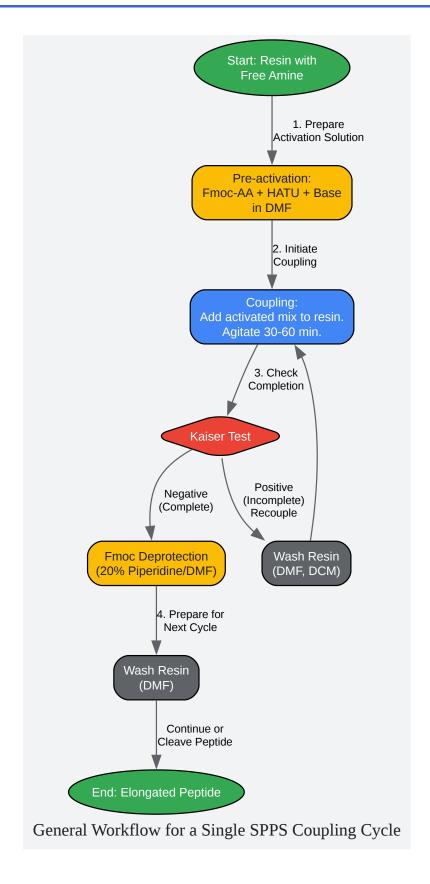


- Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
- **HATU** (2.9-4.5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
- N,N-Dimethylformamide (DMF)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (DMF, DCM)

Procedure:

- Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.[1][14]
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution. Perform a Kaiser test to confirm the presence of a free primary amine.[1]
- Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
 Add DIPEA or collidine to the solution and allow the pre-activation to proceed for a few minutes.[1][14]
- Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[1][14]
- Monitoring and Washing: Monitor the reaction for completion using a qualitative method like
 the Kaiser test (a negative result indicates complete coupling). Once complete, drain the
 reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times)
 to remove excess reagents and byproducts.[1][14]
- Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
 Repeat the steps for subsequent amino acids.[1]





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